6-[1-(trifluoromethyl)cyclopropyl]pyridin-3-amine
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Overview
Description
6-[1-(trifluoromethyl)cyclopropyl]pyridin-3-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(trifluoromethyl)cyclopropyl]pyridin-3-amine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Coupling with Pyridine: The final step involves coupling the cyclopropyl ring with a pyridine derivative through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[1-(trifluoromethyl)cyclopropyl]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include H2O2 and KMnO4, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as LiAlH4 and NaBH4 are used in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Substitution reactions may involve reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
6-[1-(trifluoromethyl)cyclopropyl]pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-[1-(trifluoromethyl)cyclopropyl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-(trifluoromethyl)pyridin-3-amine: Lacks the cyclopropyl ring, which may affect its reactivity and biological activity.
6-(methyl)cyclopropylpyridin-3-amine: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical properties and interactions.
6-(trifluoromethyl)cyclopropylbenzene: Similar structure but with a benzene ring instead of a pyridine ring, which may influence its chemical behavior and applications.
Uniqueness
6-[1-(trifluoromethyl)cyclopropyl]pyridin-3-amine is unique due to the combination of its trifluoromethyl group, cyclopropyl ring, and pyridine ring. This unique structure imparts specific chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
2383658-38-4 |
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Molecular Formula |
C9H9F3N2 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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